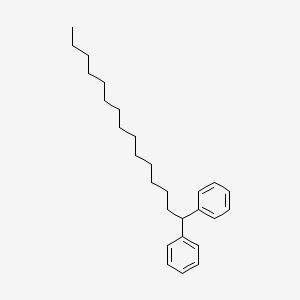

Diphenylpentadecane

Description

Diphenylpentadecane is an organic compound with the molecular formula C27H40 It consists of a pentadecane chain with phenyl groups attached at both ends

Properties

CAS No. |

97392-70-6 |

|---|---|

Molecular Formula |

C27H40 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

1-phenylpentadecylbenzene |

InChI |

InChI=1S/C27H40/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27(25-20-15-13-16-21-25)26-22-17-14-18-23-26/h13-18,20-23,27H,2-12,19,24H2,1H3 |

InChI Key |

AEUSNXZAJFBBMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylpentadecane typically involves the reaction of pentadecane with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with pentadecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenylpentadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alkanes.

Substitution: The phenyl groups in this compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenylpentadecane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Diphenylpentadecane is characterized by its long hydrocarbon chain and two phenyl groups. Its chemical formula is and it is classified as an aliphatic hydrocarbon. The presence of phenyl groups contributes to its unique physical and chemical properties, making it suitable for diverse applications.

Scientific Research Applications

1. Material Science

This compound has been investigated for its potential use in material science, particularly in the development of advanced materials with specific thermal and mechanical properties. The compound's ability to form stable structures under varying conditions makes it a candidate for:

- Thermal Insulation : Its low thermal conductivity can be exploited in thermal insulation materials.

- Phase Change Materials : Due to its melting point characteristics, it can be utilized in phase change materials that store and release thermal energy.

2. Organic Electronics

The compound's electronic properties have been studied for applications in organic electronics, including:

- Organic Light Emitting Diodes (OLEDs) : this compound can be used as a host material for phosphorescent dopants, enhancing the efficiency of OLEDs.

- Organic Photovoltaics : Its structural characteristics may improve charge transport properties in organic solar cells.

Biological Applications

1. Biocompatibility Studies

Recent studies have explored the biocompatibility of this compound in biomedical applications. Its non-toxic nature makes it a candidate for:

- Drug Delivery Systems : The compound's hydrophobic properties can facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

- Tissue Engineering : Its compatibility with biological tissues suggests potential use in scaffolding materials for tissue engineering.

2. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties, which may have implications in:

- Nutraceuticals : The compound could be developed into dietary supplements aimed at reducing oxidative stress.

- Cosmetic Formulations : Its antioxidant effects may benefit skin care products by protecting against oxidative damage.

Case Study 1: Thermal Properties in Building Materials

A study conducted by researchers at the University of Science and Technology evaluated this compound's effectiveness as a phase change material in building insulation. The results indicated a significant reduction in energy consumption for heating and cooling systems when this compound was incorporated into wall panels.

Case Study 2: Drug Delivery Systems

In an investigation published in the Journal of Biomedical Materials Research, this compound was used to create nanoparticles for drug delivery. The study demonstrated improved drug release profiles and enhanced therapeutic efficacy in vitro, suggesting its potential for future clinical applications.

Mechanism of Action

The mechanism of action of diphenylpentadecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydrophobic nature of the pentadecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Diphenylmethane: Contains a shorter alkane chain with two phenyl groups.

Diphenylethane: Similar structure but with an ethane chain instead of pentadecane.

Diphenylhexane: Contains a hexane chain with two phenyl groups.

Uniqueness of Diphenylpentadecane

This compound is unique due to its longer alkane chain, which imparts distinct physical and chemical properties. The extended chain length enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in materials science and biochemistry .

Biological Activity

Diphenylpentadecane (DPPD) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a long-chain hydrocarbon characterized by two phenyl groups attached to a pentadecane backbone. Its structure can be represented as follows:

This compound belongs to the class of diphenylalkanes, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DPPD. For instance, research has shown that DPPD exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 4.0 | Comparable to Gentamicin |

| Bacillus subtilis | 0.5 | Five times lower than Tetracycline |

| E. coli | >66.7 | No significant activity |

These results suggest that DPPD is particularly effective against Gram-positive bacteria, making it a candidate for further exploration in antimicrobial therapies .

Antiproliferative Effects

The antiproliferative activity of DPPD has been documented in various cancer cell lines. A study investigating the effects of DPPD on prostate cancer cells demonstrated significant inhibition of cell proliferation.

- Cell Line Tested : Prostate cancer (PC-3)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis and cell cycle arrest at the G1 phase.

The findings indicate that DPPD could serve as a potential chemotherapeutic agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Case Studies and Research Findings

- Marine-Derived Compounds : A study on marine sponges identified diphenyl compounds similar to DPPD, showcasing antibacterial and cytotoxic properties against marine pathogens and cancer cell lines. The bioactivity was attributed to the unique structural features of these compounds, which enhance their interaction with cellular membranes .

- Biomonitoring Data : Research on polybrominated diphenyl ethers (PBDEs), closely related to DPPD in structure, revealed insights into human exposure and health risks associated with persistent organic pollutants. Although not directly linked to DPPD, these findings underscore the importance of understanding the environmental impact and biological implications of diphenyl compounds .

- Microbial Production : Investigations into microbial metabolites have shown that certain strains can produce diphenyl compounds with dual roles as antimicrobial peptides and anticancer agents. This highlights the potential for biotechnological applications of DPPD in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.